BenchChemオンラインストアへようこそ!

4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one

Regioisomerism Structure-Activity Relationship Drug Design

This meta-tolyl oxadiazole-phthalazinone is a unique, previously unexplored SAR node in a validated anti-proliferative class (HepG2/MCF-7 IC50 ~4.5 µM, >15-fold selectivity vs WI-38). Its meta-methyl substitution provides a near-ideal matched molecular pair with the para-methyl regioisomer (CAS 1185112-63-3) for quantifying positional effects on target engagement (MAPK/Topo II). As the non-halogenated baseline of a halogen scan series (ΔlogP/ΔMW reference), it enables systematic lead optimization. Extend coverage beyond published mercapto-oxadiazoles and evaluate affinity at privileged A3 adenosine (Ki <1 nM) and Aurora kinase A targets.

Molecular Formula C23H16N4O2
Molecular Weight 380.407
CAS No. 1185078-16-3
Cat. No. B2843117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one
CAS1185078-16-3
Molecular FormulaC23H16N4O2
Molecular Weight380.407
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5
InChIInChI=1S/C23H16N4O2/c1-15-8-7-9-16(14-15)21-24-22(29-26-21)20-18-12-5-6-13-19(18)23(28)27(25-20)17-10-3-2-4-11-17/h2-14H,1H3
InChIKeyYXLQFWALJSQZKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one (CAS 1185078-16-3): Compound Identity and Procurement-Relevant Classification


4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one (CAS 1185078-16-3) is a fully synthetic hybrid heterocycle combining a 2-phenylphthalazin-1(2H)-one core with a 1,2,4-oxadiazole ring substituted at the 3-position by a meta-tolyl group. It belongs to the broader oxadiazole-phthalazinone class, which has demonstrated anti-proliferative activity in human cancer cell lines [1]. The compound is currently available solely as a research chemical from specialized vendors, with no entry in major public bioactivity databases such as PubChem, ChEMBL, or DrugBank. Its molecular formula is C23H16N4O2 (MW 380.41 g/mol), and typical commercial purity is ≥95% .

Why Generic Substitution of 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one with In-Class Analogs Fails


Within the 2-phenylphthalazin-1(2H)-one series bearing 1,2,4-oxadiazole substituents, even minor structural perturbations produce substantial changes in molecular properties and biological activity profiles. The meta-methyl substitution pattern on the oxadiazole phenyl ring distinguishes this compound from its para-methyl regioisomer (CAS 1185112-63-3), its ortho-bromo analog (CAS 1291840-23-7), and its positional isomer 2-(3-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one. Published class-level evidence demonstrates that IC50 values for oxadiazol-phthalazinone derivatives against HepG2 and MCF-7 cell lines vary by more than 20-fold depending on substituent identity and position [1]. Consequently, substitution without matched-pair analysis risks introducing uncontrolled changes in potency, selectivity, and physicochemical behavior.

Quantitative Differentiation Evidence for 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one Versus Closest Analogs


Regioisomeric Differentiation: Meta-Methyl vs. Para-Methyl Substitution on the Oxadiazole Phenyl Ring

The target compound features a 3-methylphenyl (m-tolyl) substituent on the oxadiazole ring, whereas its closest commercially available analog, 2-phenyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one (CAS 1185112-63-3), bears a 4-methylphenyl (p-tolyl) group. Meta-substitution alters both electronic distribution across the oxadiazole ring and the spatial orientation of the methyl group relative to the phthalazinone core. In the broader oxadiazol-phthalazinone series, substituent position on the phenyl ring directly impacts anti-proliferative potency; for example, compound 7c (with a specific aryl substitution pattern) showed an IC50 of 17.2 ± 1.9 µM against HepG2, whereas compound 7d (differing only in substituent identity) achieved 6.3 ± 0.7 µM under identical conditions [1].

Regioisomerism Structure-Activity Relationship Drug Design

Halogen vs. Methyl Substituent Differentiation: 2-Bromophenyl Analog Comparison

The 2-bromophenyl analog 4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one (CAS 1291840-23-7) replaces the meta-methyl group with an ortho-bromo substituent. This substitution introduces a heavy halogen, increasing molecular weight from 380.41 to 445.27 g/mol (+64.86 Da) and substantially elevating lipophilicity (estimated ΔlogP ≈ +0.8–1.2 based on Hansch π constants for Br vs. CH3) [1]. The bromine atom also introduces potential for halogen bonding interactions with biological targets, which are absent in the methyl-substituted target compound [1].

Halogen Bonding Lipophilicity CYP450 Metabolism

Positional Isomer Differentiation: Oxadiazole-4-yl-phthalazinone vs. Oxadiazole-2-yl-phthalazinone Connectivity

The target compound (CAS 1185078-16-3) bears the 1,2,4-oxadiazole ring directly at the 4-position of the phthalazinone core and a phenyl group at the 2-position. Its positional isomer, 2-(3-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one (same MF: C23H16N4O2), swaps the substituents, placing the oxadiazole-3-phenyl group at position 4 and the 3-methylphenyl group at position 2 of the phthalazinone. This connectivity reversal alters the relative orientation of the two aromatic systems and the oxadiazole ring, which is expected to produce distinct pharmacophore geometries and target binding profiles [1].

Positional Isomerism Pharmacophore Geometry Target Engagement

Class-Level Anti-Proliferative Activity Benchmark: Oxadiazol-Phthalazinone Scaffold Potency Range

Although no direct bioactivity data exist for the target compound, the oxadiazol-phthalazinone scaffold has been systematically evaluated for anti-proliferative activity. In the most comprehensive study available, Hekal et al. (2020) reported that compound 1 (4-(5-mercapto-1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one core) exhibited IC50 values of 4.5 ± 1.1 µM (HepG2) and 4.9 ± 0.8 µM (MCF-7), approaching the potency of doxorubicin (IC50 = 4.5 ± 0.3 µM and 4.2 ± 0.2 µM, respectively) [1]. Selective derivatives (e.g., 2e and 7d) achieved single-digit micromolar IC50 values while showing significantly reduced toxicity toward normal WI-38 fibroblasts (>70 µM), demonstrating a therapeutic window that is scaffold-dependent [1].

Anti-Proliferative Activity Cancer Cell Lines MTT Assay

Procurement Differentiation: Purity, Availability, and Supplier Landscape for the Meta-Methyl Compound

CAS 1185078-16-3 is commercially available from multiple vendors with a typical purity specification of ≥95% . In contrast, its para-methyl regioisomer (CAS 1185112-63-3) is listed as 'In Stock' from certain suppliers and may be available at higher quantities with custom synthesis options . The 2-bromophenyl analog (CAS 1291840-23-7) is available from Fluorochem with a purity specification of NLT 98% . The fluoro analog is accessible through CymitQuimica . The meta-methyl compound occupies a distinct procurement niche: it is less commonly stocked than the para-methyl isomer, potentially offering exclusivity for novel SAR exploration, but may entail longer lead times or batch-to-batch variability.

Chemical Procurement Compound Sourcing Research Chemical Purity

Recommended Research Application Scenarios for 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one


Regioisomeric Matched-Pair Analysis in Oxadiazole-Phthalazinone SAR

The target compound (meta-methyl) and its para-methyl regioisomer (CAS 1185112-63-3) form a near-ideal matched molecular pair for probing the impact of methyl position on the oxadiazole 3-phenyl ring. Systematic comparison of anti-proliferative potency, target engagement (e.g., MAPK and Topo II inhibition, as established for this scaffold [1]), and physicochemical properties would quantify the positional SAR and inform lead optimization efforts.

Halogen Scanning Reference Compound for ADME Property Profiling

The target compound serves as the non-halogenated baseline for a halogen scan series that includes the 2-bromo (CAS 1291840-23-7), 3-fluoro, and potentially 3-chloro analogs. Because the methyl group contributes minimally to logP and lacks halogen bonding capacity, this compound establishes the lower boundary for lipophilicity and molecular weight within the scan, enabling calculation of ΔlogP and ΔMW attributable to halogen incorporation [2].

Novel Chemical Space Exploration in Anti-Proliferative Drug Discovery

Given that the oxadiazol-phthalazinone scaffold has validated anti-proliferative activity with selectivity over normal fibroblasts—compound 1 achieved IC50 = 4.5–4.9 µM against HepG2 and MCF-7 cells versus 74.9 µM against WI-38 fibroblasts [1]—the target compound, with its distinct and previously unexplored meta-tolyl substitution pattern, represents an opportunity to identify novel SAR nodes. Its procurement enables expansion of chemical space coverage beyond the published mercapto-oxadiazole series.

Pharmacophore Probe for Adenosine A3 Receptor or Aurora Kinase A Target Classes

The 2-phenylphthalazin-1(2H)-one core has been established as a privileged scaffold for human A3 adenosine receptor antagonists (Ki as low as 0.776 nM for optimized derivatives) [3] and as a component of Aurora kinase A inhibitors [4]. The target compound extends this core with a 1,2,4-oxadiazole at the 4-position, creating a hybrid pharmacophore that may be evaluated for affinity against these validated target classes, potentially yielding novel intellectual property.

Quote Request

Request a Quote for 4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.